molecular formula C17H13NO3 B10871055 (2E,4E)-5-(4-nitrophenyl)-1-phenylpenta-2,4-dien-1-one

(2E,4E)-5-(4-nitrophenyl)-1-phenylpenta-2,4-dien-1-one

Cat. No.: B10871055
M. Wt: 279.29 g/mol
InChI Key: WFHDZEXYKKDSCB-REZHQCRGSA-N
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Description

(2E,4E)-5-(4-nitrophenyl)-1-phenylpenta-2,4-dien-1-one: is an organic compound with the following chemical structure:

C17H11NO3\text{C}_{17}\text{H}_{11}\text{NO}_3 C17​H11​NO3​

It belongs to the class of chalcones , which are α,β-unsaturated ketones. Chalcones exhibit interesting biological activities, making them valuable targets for synthesis and research .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the Claisen-Schmidt condensation between an acetophenone derivative and a substituted benzaldehyde. The reaction proceeds under basic conditions, resulting in the formation of the chalcone. The specific synthetic steps and reagents depend on the substituents present in the starting materials.

Industrial Production:: While industrial-scale production methods may vary, the Claisen-Schmidt condensation remains a key step. Optimization of reaction conditions, solvent choice, and purification processes ensures efficient production.

Chemical Reactions Analysis

Reactivity::

(2E,4E)-5-(4-nitrophenyl)-1-phenylpenta-2,4-dien-1-one: participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding phenolic compounds.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Substituents on the phenyl rings can be modified via electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Base: Used in the Claisen-Schmidt condensation.

    Hydrogenation catalysts: For reduction.

    Halogenating agents: For substitution reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation leads to phenolic derivatives, while reduction produces alcohols.

Scientific Research Applications

Chemistry::

    Chalcone Synthesis: Researchers study chalcones as versatile intermediates for further functionalization.

    Fluorescent Probes: Modified chalcones serve as fluorescent probes for biological studies.

Biology and Medicine::

    Antioxidant Properties: Chalcones exhibit antioxidant activity.

    Anti-Inflammatory Effects: They may modulate inflammation pathways.

    Anticancer Potential: Some chalcones show promising anticancer properties.

Industry::

    Dye Synthesis: Chalcones contribute to the development of dyes and pigments.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or signaling pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are several chalcones, the unique combination of the nitrophenyl group and the phenylpenta-2,4-dien-1-one scaffold sets this compound apart. Similar chalcones include 1,3-diphenylprop-2-en-1-one and 1,3-diphenylbut-2-en-1-one .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

(2E,4E)-5-(4-nitrophenyl)-1-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C17H13NO3/c19-17(15-7-2-1-3-8-15)9-5-4-6-14-10-12-16(13-11-14)18(20)21/h1-13H/b6-4+,9-5+

InChI Key

WFHDZEXYKKDSCB-REZHQCRGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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